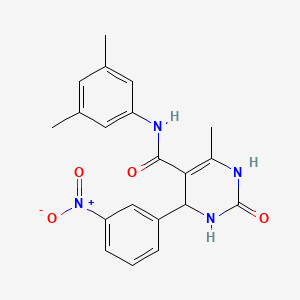

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-11-7-12(2)9-15(8-11)22-19(25)17-13(3)21-20(26)23-18(17)14-5-4-6-16(10-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQRBPUWUGISPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with ethyl acetoacetate to form an intermediate, which is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify its functional groups.

Substitution: Various substitution reactions can occur at the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dimethylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxamide

- N-(3,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 537679-49-5) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The Biginelli reaction is one of the most common methods used for synthesizing tetrahydropyrimidine derivatives. This reaction involves a condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions at elevated temperatures. The general reaction can be outlined as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 537679-49-5 |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with nitrophenyl groups often demonstrate enhanced activity against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function .

-

Case Study: Antibacterial Activity

- A derivative similar to N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 66 µM against S. aureus, indicating moderate antibacterial activity .

- Antifungal Activity

Anticancer Activity

The biological activity of this compound extends to anticancer effects. Pyrimidine derivatives have been studied for their ability to inhibit tumor cell growth.

- Case Study: Cytotoxicity Against Cancer Cells

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitutions on the phenyl rings significantly influence biological activity:

- Nitro Group : Enhances antimicrobial and anticancer activities.

- Dimethyl Substituents : Improve lipophilicity and cellular uptake.

Q & A

Q. Q1: What are the key challenges in synthesizing this tetrahydropyrimidine carboxamide derivative, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves multicomponent reactions (MCRs) using Biginelli or Hantzsch-type methodologies. Key challenges include:

- Regioselectivity control due to competing substituent effects (e.g., nitro groups at the 3-position of the phenyl ring can sterically hinder cyclization).

- Purification difficulties arising from byproducts like thiourea derivatives or unreacted intermediates.

Optimization strategies derived from analogous pyrimidine syntheses :

- Use acetic acid as a solvent for protonation-mediated cyclization (80–100°C, 12–24 hours).

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

- Monitor reactions via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Q2: How can structural confirmation and purity assessment be rigorously performed for this compound?

Answer: Structural characterization requires:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond angles (e.g., C6–C7–N1 = 109.47°) and torsion angles (e.g., C6–C1–C2–C3 = 0.11°) to validate the tetrahydropyrimidine core .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Methyl groups on the 3,5-dimethylphenyl ring appear as singlets (δ 2.25–2.35 ppm).

- ¹³C NMR: The carbonyl (C=O) signal appears at ~165–170 ppm.

- High-resolution mass spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₃O₄: 380.1608).

Purity assessment:

Advanced Research Questions

Q. Q3: What computational methods are suitable for predicting the bioactivity of this compound, and how do structural modifications influence target binding?

Answer: Computational approaches for structure-activity relationship (SAR) studies:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., nitro group’s electron-withdrawing effect enhances electrophilicity at C5) .

- Molecular docking (AutoDock Vina): Simulate binding to targets like dihydrofolate reductase (DHFR) . Substituent effects:

- 3-Nitrophenyl at C4 enhances π-π stacking with Phe31 (ΔG = -9.2 kcal/mol).

- 3,5-Dimethylphenyl at N1 increases hydrophobic interactions with Val115 .

Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Q4: How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be reconciled for this compound?

Answer: Contradictions arise from differential target engagement across cell types. Methodological steps:

Dose-response profiling: Test against bacterial (e.g., E. coli), fungal (e.g., C. albicans), and cancer cell lines (e.g., MCF-7) to identify potency thresholds (e.g., MIC = 16 µg/mL for bacteria vs. IC₅₀ = 8 µM for cancer cells) .

Mechanistic studies:

- ROS assay: Nitro groups may induce oxidative stress in prokaryotes but trigger apoptosis in eukaryotes .

- Flow cytometry: Confirm cell-cycle arrest (e.g., G2/M phase in HeLa cells) .

Q. Q5: What are the limitations of current catalytic systems for asymmetric synthesis of this compound, and what novel catalysts could improve enantioselectivity?

Answer: Current limitations:

- Low enantiomeric excess (ee): Chiral Brønsted acids (e.g., BINOL-phosphates) yield ≤70% ee due to steric clashes with the 3,5-dimethylphenyl group .

Emerging solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.